

5-Benzothiazolecarbonitrile chemical structure and IUPAC name

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Compound of Interest

Compound Name: **5-Benzothiazolecarbonitrile**

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In-Depth Technical Guide to 5-Benzothiazolecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **5-Benzothiazolecarbonitrile**. It is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Structure and IUPAC Name

5-Benzothiazolecarbonitrile, also known by its systematic IUPAC name 1,3-benzothiazole-5-carbonitrile, is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a nitrile (-C≡N) group substituted at the 5-position of the benzothiazole core.

Chemical Structure:

Molecular Formula: C₈H₄N₂S

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-benzothiazole-5-carbonitrile is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Property	Value	Reference
CAS Number	58249-57-3	[1]
Molecular Weight	160.20 g/mol	[1]
Boiling Point	321.422 °C at 760 mmHg	
Flash Point	148.191 °C	
Density	1.366 g/cm ³	
Refractive Index	1.69	
Purity	96-98% (as commercially available)	[1] [2]
Storage	Sealed in a dry environment at room temperature.	[1]

Experimental Protocols

Synthesis of 1,3-Benzothiazole-5-carbonitrile

The synthesis of benzothiazole derivatives can be achieved through various methods, with a common approach being the condensation of a substituted 2-aminothiophenol with a suitable reagent. While a specific detailed protocol for the 5-carbonitrile derivative is not readily available in the provided search results, a general synthetic strategy can be outlined based on established benzothiazole synthesis methodologies.

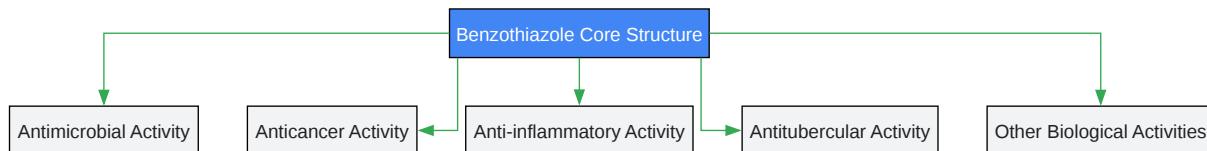
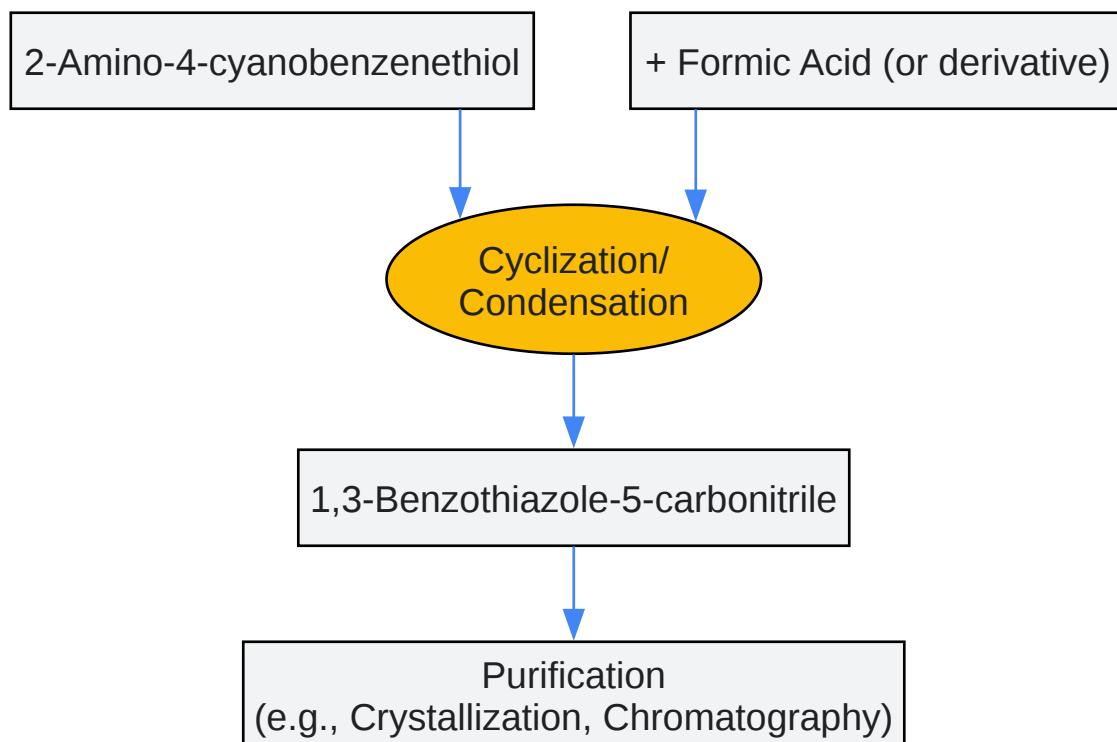
One potential synthetic route involves the cyclization of a 2-aminothiophenol derivative that already contains the nitrile group at the desired position on the benzene ring.

General Procedure for Benzothiazole Synthesis:

A common method for the synthesis of the benzothiazole ring system involves the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives.[\[3\]](#)[\[4\]](#)

For the synthesis of 1,3-benzothiazole-5-carbonitrile, a plausible precursor would be 2-amino-4-cyanobenzenethiol.

Hypothetical Synthetic Workflow:



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